12-Demethylmultiorthoquinone
Description
12-Demethylmultiorthoquinone is a naturally occurring aromatic secondary metabolite isolated from plant species within the Labiatae (Lamiaceae) family. Structurally, it belongs to the orthoquinone subclass of quinones, characterized by a bicyclic aromatic core with hydroxyl and ketone functional groups. The compound is derived biosynthetically via oxidative modifications of diterpenoid precursors, with demethylation at the C12 position distinguishing it from its methylated analog, multiorthoquinone .
Its antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv has been documented, with a reported minimum inhibitory concentration (MIC) of ≤2 μg/ml, positioning it as a promising lead for tuberculosis drug development . Further studies highlight its role in oxidative stress modulation, though detailed mechanistic insights remain under investigation .
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
6-hydroxy-7,8-dimethyl-2-propan-2-ylphenanthrene-3,4-dione |
InChI |
InChI=1S/C19H18O3/c1-9(2)14-7-12-5-6-13-10(3)11(4)16(20)8-15(13)17(12)19(22)18(14)21/h5-9,20H,1-4H3 |
InChI Key |
OVYJWDSHGYTZSE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC(=C1C)O)C(=O)C(=O)C(=C3)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The structural analogs of 12-Demethylmultiorthoquinone include:
Key Observations :
- Demethylation at C12 (as in this compound vs. multiorthoquinone) correlates with enhanced antimycobacterial activity (MIC reduction from 4 μg/ml to ≤2 μg/ml) .
- The orthoquinone scaffold exhibits superior activity compared to para-quinone analogs (e.g., 4-Hydroxysapriparaquinone), likely due to improved redox cycling and membrane permeability .
Structure-Activity Relationships (SAR)
- Demethylation: Removal of the C12 methyl group (as in this compound) improves antimycobacterial activity, possibly by reducing steric hindrance for enzyme interaction .
- Hydroxylation : Additional hydroxyl groups (e.g., in multicaulin) may reduce membrane permeability but enhance solubility and target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
